5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXYBKOCJXQJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590743 | |
| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656226-63-0 | |
| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Example 1: Pyrazole Formation via Hydrazine Reaction
A typical method involves reacting hydrazine monohydrochloride with a diketone precursor under controlled temperature conditions:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Pyrazole formation | Hydrazine monohydrochloride + β-diketone | Stirred at 5–10°C | Moderate |
This reaction forms the pyrazole core, which can then be further functionalized.
Example 2: Coupling Reaction
The pyrazole intermediate can be coupled to thiophene using palladium-catalyzed cross-coupling reactions:
| Step | Reagents | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| Coupling reaction | Pyrazole derivative + Thiophene halide | Pd(PPh₃)₄ | Heat under inert atmosphere | High |
Example 3: Carboxylation
The final step involves introducing the carboxylic acid group onto the thiophene ring:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Carboxylation | Thiophene derivative + CO₂ (or hydrolysis of ester) | Acidic or basic medium | Variable |
Challenges in Synthesis
Several challenges are noted in the synthesis process:
- Low Yield : Certain steps, particularly those involving hydrolysis or purification, may result in low yields.
- Difficulty in Isolation : The final product may be difficult to isolate due to solubility issues.
- Environmental Concerns : Some methods use toxic reagents or generate industrial waste.
Improved Processes
Recent advancements focus on eco-friendly and cost-effective methods:
- Use of Water as Solvent : Eliminating organic solvents during key steps reduces production costs and environmental impact.
- Optimized Purification Techniques : Preparative HPLC or recrystallization methods improve product purity and yield.
Below is a summary table comparing different preparation methods:
| Method | Key Reagents | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Pyrazole Formation | Hydrazine monohydrochloride + diketone | Water | None | Moderate |
| Coupling Reaction | Pyrazole derivative + Thiophene halide | Organic solvent (e.g., toluene) | Pd(PPh₃)₄ | High |
| Carboxylation | Thiophene derivative + CO₂ | Acidic medium | None | Variable |
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acetone-water mixture can oxidize the thiophene ring.
Reduction: Lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.
Substitution: Halogenation can be achieved using bromine or chlorine under appropriate conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
The applications of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid in scientific research are centered around its role as a key intermediate in synthesizing various biologically active compounds, particularly pyrazole derivatives with anti-diabetic, anti-tumor, and anti-viral properties . Research findings emphasize its utility in creating novel inhibitors and pesticides .
Synthesis of Pyrazole Derivatives
- Formation of Pyrazole Amides this compound is used to synthesize pyrazole amide derivatives via reactions with pyrazole amines . For instance, 5-bromothiophene carboxylic acid is reacted with substituted, unsubstituted, and protected pyrazole to synthesize amides . A good yield (68%) of unsubstituted amide (5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide) can be obtained, which is then arylated through Pd(0)-catalyzed Suzuki–Miyaura cross-coupling to produce new derivatives in moderate to good yields (66–81%) .
- Reaction Conditions The synthesis involves reacting 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl pyrazol-5-amine under different protocols. These protocols vary in reagents such as TiCl4, pyridine, N,N-dicyclohexylcarbodiimide, and 4-(dimethylamino)-pyridine, resulting in different yields of the desired amide product .
- Protecting Groups In synthesizing 5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, the reaction between 5-bromothiophene carboxylic acid and tert-butyl-3-amino-5-methylpyrazole-1-carboxylate results in the formation of an unprotected thiophene-based product containing pyrazole amide, showcasing the deprotection of pyrazole's position-1 under acidic workup conditions .
Biological and Pharmaceutical Applications
- MAO-B Inhibitors Derivatives of this compound have been identified as potent and selective Monoamine Oxidase B (MAO-B) inhibitors . These inhibitors are valuable in treating neurodegenerative diseases and improving memory .
- Memory Enhancement Studies have shown that certain 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides improve memory in rodents, demonstrating potential applications in cognitive enhancement and the treatment of memory-related disorders .
- ** মশারিApplications in Agrochemicals** Pyrazole amide derivatives, synthesized using thiophene carboxylic acid, are used as pesticides, including tolfenpyrad, penthiopyrad, and chlorantraniliprole .
Facile Synthesis and Cross-Coupling Reactions
- Suzuki Cross-Coupling 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides are synthesized via Suzuki cross-coupling reactions using 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . This method allows for structural modifications and the creation of diverse compounds .
- Reaction Yields and Conditions The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves reacting pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, which is then treated with aryl boronic acids/pinacol esters using a palladium catalyst . Yields vary from moderate to good (37–72%) depending on the substituents on the boronic acid .
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of thiophene-pyrazole hybrids are highly dependent on substituents. Key analogs and their structural differences are summarized below:
Antiviral Activity
- Compound 14 (derived from this compound): Exhibited enterovirus inhibition due to the hinged aromatic polynuclei structure. The addition of a methoxyethylamide group enhanced binding to viral proteases .
Anticancer Activity
- Compound 15 (): 3-(2-Amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)-5-(4-chlorophenyl)-thiophene-2-carboxylic acid showed growth inhibition comparable to doxorubicin. The chlorophenyl and pyrrole groups synergistically improved DNA intercalation .
- Compound 19b (): A triazolopyrimidine-thiophene hybrid with a 4-chlorophenyl group demonstrated superior anticancer activity, highlighting the importance of electron-withdrawing substituents .
Antibacterial/Antifungal Activity
- Compounds 5a–h (): Thiazole-linked pyrazole-thiophene derivatives displayed broad-spectrum antibacterial activity. The naphthalene moiety enhanced membrane penetration .
- Compound 4b (): A sulfonamide-thiophene analog exhibited Gram-positive and Gram-negative bacterial inhibition, emphasizing the role of sulfonamide in targeting dihydropteroate synthase .
Physicochemical and Electronic Properties
- Lipophilicity : Trifluoromethyl (CF₃) and methyl groups increase logP values, improving blood-brain barrier penetration but reducing aqueous solubility (e.g., CAS 175202-29-6) .
- Acidity: Electron-withdrawing groups (e.g., NO₂ in ) lower the pKa of the carboxylic acid, enhancing ionization and solubility at physiological pH .
- Stability : Methyl substituents on the pyrazole (CAS 869901-15-5) reduce metabolic oxidation, prolonging half-life .
Key Research Findings and Trends
Substituent Positioning : Pyrazole substitution at the 3-position (vs. 5-position) optimizes steric compatibility with biological targets .
Hybrid Structures : Fusion with triazoles or pyrrolopyrimidines () enhances anticancer activity via multi-target inhibition .
Halogen Effects : Chlorophenyl groups () improve target affinity through hydrophobic and halogen-bonding interactions .
Biological Activity
5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound this compound features a thiophene ring substituted with a pyrazole moiety. This structural configuration is pivotal for its biological activity, particularly in inhibiting various enzymes and exhibiting anti-inflammatory properties.
Synthesis Methods:
The synthesis typically involves the reaction of 5-bromothiophene-2-carboxylic acid with substituted pyrazoles under acidic or basic conditions, often employing catalysts like titanium tetrachloride or pyridine to facilitate the reaction .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
2. Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. In vivo studies demonstrated that derivatives of this compound reduced edema in carrageenan-induced models, indicating its potential as a therapeutic agent for inflammatory diseases .
3. Neuroprotective Effects
Research has indicated that certain derivatives of this compound act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. These compounds have shown promise in improving memory retention in rodent models, suggesting their potential use in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are effective for preparing 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid and its derivatives?
Answer:
The synthesis typically involves coupling thiophene-2-carboxylic acid scaffolds with pyrazole moieties via cross-coupling reactions. For example:
- Stepwise Functionalization : Start with thiophene-2-carboxylic acid esters, introduce substituents (e.g., halogens) at the 5-position, and perform Suzuki-Miyaura coupling with pyrazole boronic acids .
- Heterocycle Fusion : Use cyclocondensation of hydrazines with diketo intermediates on the thiophene backbone to form the pyrazole ring .
Validation : Confirm regioselectivity using -NMR and -NMR, and monitor reaction progress via LC-MS .
Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?
Answer:
- Chromatography : HPLC (C18 column, methanol/water gradient) to assess purity (>95% recommended for biological assays) .
- Spectroscopy :
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 237 for CHNOS) .
Advanced: How does the substitution pattern on the pyrazole ring influence biological activity in thiophene-pyrazole hybrids?
Answer:
Substituents on the pyrazole ring modulate electronic and steric effects, impacting target binding:
- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl groups at the pyrazole 3-position enhance anticancer activity by increasing electrophilicity and membrane permeability (e.g., IC values < 10 μM against HeLa cells) .
- Steric Hindrance : Bulky substituents (e.g., phenyl groups) at the pyrazole 1-position reduce activity by obstructing binding pockets .
Methodology : Perform comparative SAR studies using analogues with systematic substitutions, paired with molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay, 48-hour incubation) .
- Impurity Profiling : Quantify byproducts (e.g., ester hydrolysis byproducts) via LC-MS and correlate with activity trends .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify statistically significant trends .
Basic: What are the stability considerations for this compound under storage conditions?
Answer:
- Temperature : Store at –20°C in amber vials to prevent decarboxylation (degradation >5% observed at 25°C over 6 months) .
- Solubility : The compound is hygroscopic; store desiccated to avoid hydrolysis of the carboxylic acid group .
- pH Sensitivity : Stable in acidic buffers (pH 3–5) but degrades in basic conditions (pH >8) via ring-opening reactions .
Advanced: What computational approaches predict the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1H9Z) to predict plasma half-life .
Advanced: How can researchers optimize the solubility of this compound for in vivo studies?
Answer:
- Prodrug Strategy : Convert the carboxylic acid to a methyl ester (e.g., ethyl 5-(1H-pyrazol-3-yl)thiophene-2-carboxylate), which hydrolyzes in vivo .
- Cocrystallization : Use coformers like L-arginine to enhance aqueous solubility (e.g., 15 mg/mL vs. 2 mg/mL for free acid) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
